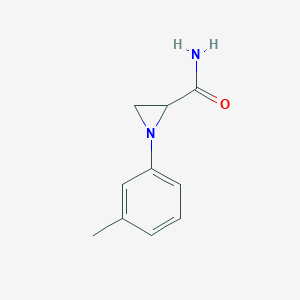

1-(3-Methylphenyl)aziridine-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

933453-57-7 |

|---|---|

Molekularformel |

C10H12N2O |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

1-(3-methylphenyl)aziridine-2-carboxamide |

InChI |

InChI=1S/C10H12N2O/c1-7-3-2-4-8(5-7)12-6-9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |

InChI-Schlüssel |

IXKHPOFZFFAIJS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2CC2C(=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 3 Methylphenyl Aziridine 2 Carboxamide and Analogous Aziridine 2 Carboxamides

Direct Aziridination Approaches to the Aziridine (B145994) Ring System

Direct methods for constructing the aziridine ring are highly sought after for their efficiency. These approaches typically involve the formation of one or two carbon-nitrogen bonds in a single conceptual step.

A well-established method for forming aziridines is the addition of a nitrene to an alkene. wikipedia.org This reaction involves a highly reactive nitrogen species (a nitrene) that adds across the double bond of an alkene to form the three-membered ring. wikipedia.orgyoutube.com The nitrene can be generated from various precursors, such as organic azides through thermal or photochemical decomposition, or from sources like N-sulfonylated urethanes, haloamines, and hypervalent iodine reagents like N-tosyliminophenyliodinane (PhI=NTs). organic-chemistry.orgias.ac.inacs.org

The reaction can be catalyzed by a range of transition metals, including rhodium, copper, iron, and ruthenium complexes, which can influence the efficiency and stereoselectivity of the transformation. organic-chemistry.orgumich.educore.ac.uklibretexts.org For instance, dirhodium(II) catalysts are effective in promoting aziridination using O-(sulfonyl)hydroxylamines as the nitrene source, often proceeding with high stereospecificity. organic-chemistry.org Copper-catalyzed reactions, mediated by oxidants like PhI=O, offer a direct and efficient pathway for nitrogen transfer to olefins. organic-chemistry.org The mechanism can proceed in a stepwise manner, particularly with metal catalysts, involving the activation of the alkene's π-bond followed by ring closure. core.ac.uk

| Nitrene Precursor | Catalyst/Promoter | Key Features |

| Organic Azides (R-N₃) | Heat or UV light | Traditional method, can generate singlet or triplet nitrenes affecting stereochemistry. ias.ac.in |

| Sulfonamides (e.g., TsNH₂) | Rhodium(II) or Copper(I) catalysts | Widely used, provides stable N-protected aziridines. organic-chemistry.orgumich.edu |

| N-Iminophenyliodinane (PhI=NTs) | Metal-free (I₂/TBAI) or Metal catalysts | Highly reactive nitrene source, allows for catalytic aziridination. organic-chemistry.org |

| O-Sulfonylhydroxylamines | Rhodium(II) catalysts | Efficient for direct preparation of unactivated aziridines. organic-chemistry.org |

The intramolecular SN2 cyclization of vicinal haloamines and amino alcohols is a fundamental and reliable method for aziridine synthesis. wikipedia.org This approach relies on the principle of an internal nucleophilic attack by the amine nitrogen onto an adjacent carbon bearing a good leaving group.

In the case of haloamines , an amine functional group displaces an adjacent halide. wikipedia.org This reaction, sometimes referred to as the Gabriel-Cromwell reaction, can be promoted by a base and is often stereospecific, requiring a trans-coplanar arrangement of the amine and the leaving group for efficient cyclization. clockss.org

For amino alcohols , the hydroxyl group must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or a sulfate (B86663) ester. clockss.orgresearchgate.net The subsequent base-induced cyclization is known as the Wenker synthesis. organic-chemistry.org Modified Wenker procedures, such as converting the amino alcohol to its hydrogen sulfate with chlorosulfonic acid followed by cyclization with a base like sodium hydroxide, have proven effective for a range of substrates. researchgate.netorganic-chemistry.org The Mitsunobu reaction can also be employed to achieve the cyclization of amino alcohols. wikipedia.org

| Precursor Type | Method Name | Description |

| Vicinal Haloamine | Gabriel-Cromwell Reaction | Intramolecular nucleophilic substitution of a halide by an adjacent amine, often base-mediated. clockss.org |

| Vicinal Amino Alcohol | Wenker Synthesis | Two-step process: activation of the hydroxyl group (e.g., sulfonation) followed by base-induced intramolecular cyclization. wikipedia.orgorganic-chemistry.org |

| Vicinal Amino Alcohol | Mitsunobu Reaction | One-pot conversion of the alcohol to a leaving group and subsequent cyclization under mild conditions. wikipedia.org |

Transformative Syntheses from Precursor Heterocycles

Aziridines can also be synthesized by chemically transforming other heterocyclic precursors. These methods leverage the existing ring structures of molecules like triazolines and epoxides, rearranging or modifying them to yield the desired aziridine ring.

Triazolines , which are typically formed from the [3+2] cycloaddition of an azide (B81097) with an alkene, can be converted to aziridines through the extrusion of nitrogen gas (N₂). researchgate.net This denitrogenation can be induced photochemically and is often highly stereospecific, meaning the stereochemistry of the triazoline precursor is retained in the final aziridine product. acs.org

Epoxides (or oxiranes) serve as versatile starting materials for aziridine synthesis. nih.gov The general strategy involves a two-step sequence: the nucleophilic ring-opening of the epoxide followed by cyclization. A common method is the Blum-Ittah synthesis, where sodium azide opens the epoxide to form a β-azido alcohol. The alcohol is then activated (e.g., as a sulfonate ester) and the azide is reduced to an amine, which subsequently cyclizes to form the aziridine. wikipedia.org Alternatively, epoxides can react with amines to form amino alcohols, which can then undergo cyclization as described in section 2.1.2. acs.orgiwu.edu Another approach involves the reaction of epoxides with phosphorous imines, which facilitates the direct exchange of the oxygen atom for a nitrogen group. youtube.com

Oximes can be converted into aziridines through several methods. The Hoch-Campbell synthesis involves the reaction of certain oximes with Grignard reagents to afford aziridines. wikipedia.org Another significant route is the reduction of specific aryl ketoximes with hydride reagents like lithium aluminum hydride (LAH) or sodium dihydrobis-(2-methoxyethoxy)aluminate. tandfonline.comrsc.org This reduction can lead directly to the corresponding aziridine, particularly when conducted in solvents like tetrahydrofuran (B95107) (THF). tandfonline.com

α-Chloroimines are key substrates in the De Kimpe aziridine synthesis. wikipedia.orgorganic-chemistry.org This method involves the reaction of an α-chloroimine with a nucleophile, such as a hydride (from LiAlH₄), a cyanide, or an organometallic reagent (e.g., Grignard reagent). organic-chemistry.orgresearchgate.net The reaction proceeds via nucleophilic addition to the imine carbon, followed by an intramolecular SN2 reaction where the newly formed anion displaces the adjacent chlorine atom to close the aziridine ring. organic-chemistry.org This method is particularly powerful for creating substituted aziridines.

Stereoselective Synthesis of Aziridine-2-carboxamides

Achieving stereocontrol in the synthesis of aziridine-2-carboxamides is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Several strategies have been developed to this end.

One of the most effective methods for diastereoselective synthesis is a variation of the De Kimpe synthesis using α-chlorinated N-(tert-butanesulfinyl)-imines. acs.orgresearchgate.net The chiral N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack on the imine to produce the aziridine with a high degree of stereocontrol. organic-chemistry.orgacs.org The sulfinyl group can be removed later under acidic conditions.

Another major approach involves the aziridination of imines with diazo compounds , often catalyzed by chiral Lewis acids or Brønsted acids. For example, chiral phosphoric acids have been shown to catalyze the reaction between N-Boc-imines and diazoacetamides, yielding aziridine-2-carboxamides with excellent yields and high enantioselectivities. organic-chemistry.org Similarly, the use of chiral diazo reagents, such as N-α-diazoacyl camphorsultams, allows for the asymmetric synthesis of cis-aziridine-2-carboxamides. mdpi.com

The asymmetric Gabriel-Cromwell reaction , which involves the cyclization of haloamines, has been rendered stereoselective by using a chiral auxiliary like camphorsultam attached to the bromoacryl moiety. clockss.org Furthermore, the ring-opening of pre-formed aziridine-2-carboxamides with nucleophiles like carbohydrates can be a stereoselective process, offering a route to complex chiral molecules. nih.govnih.govacs.org

| Stereoselective Method | Key Reagents/Features | Stereochemical Outcome |

| Asymmetric De Kimpe Synthesis | α-Chloro N-(tert-butanesulfinyl)-imines | High diastereoselectivity, controlled by the chiral sulfinyl auxiliary. acs.orgresearchgate.net |

| Chiral Acid Catalysis | Diazoacetamides, N-Boc-imines, Chiral Phosphoric Acid | High enantioselectivity (ee) and diastereoselectivity (dr). organic-chemistry.org |

| Chiral Diazo Reagent | N-α-diazoacyl camphorsultams, Imines | Good diastereoselectivity for cis-aziridines. mdpi.com |

| Asymmetric Gabriel-Cromwell | Bromoacryl camphorsultam, Primary amines | High stereoselectivity via a chiral controller. clockss.org |

Chiral Auxiliary and Chiral Catalyst Approaches

The asymmetric synthesis of aziridine-2-carboxamides frequently relies on the use of chiral catalysts or auxiliaries to induce enantioselectivity. Catalytic asymmetric aziridination, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient approach.

A notable catalytic system employs chiral polyborate Brønsted acids derived from VANOL or VAPOL ligands. msu.edunih.gov These catalysts facilitate the reaction between imines and diazo compounds to produce aziridines. A key feature of this methodology is the ability to achieve high diastereoselectivity by choosing the appropriate diazo precursor. For instance, the reaction of an imine with a diazoacetamide (B1201003) in the presence of the catalyst yields trans-aziridines with high yields and enantioselectivity (up to 96% ee). nih.gov Conversely, using a diazoester as the carbene source can selectively produce the cis-aziridine. thieme-connect.com This dual-mode reactivity allows for access to all four possible stereoisomers of the aziridine product by selecting the chirality of the ligand (R or S) and the type of diazo precursor. thieme-connect.com

Another catalytic approach involves the use of sulfur ylides. Chiral sulfides, in the presence of metal salts, can catalyze the asymmetric aziridination of imines with diazo compounds. nih.govmdpi.com This method proceeds through a sulfur ylide intermediate and has been shown to produce trans-3-arylated aziridine-2-carboxamides and related esters with good yields, although enantioselectivity can be moderate. mdpi.com

Chiral auxiliaries, which are stoichiometric chiral fragments temporarily attached to a substrate to direct the stereochemical outcome of a reaction, are also employed. One such method is the asymmetric Gabriel-Cromwell reaction, which can be used to prepare stereodefined aziridine-2-carboxylic acid derivatives. capes.gov.br

Biotransformation-Mediated Synthesis of Enantiopure Derivatives

Biotransformation offers a powerful and environmentally benign route to enantiopure compounds. For the synthesis of enantiopure 1-arylaziridine-2-carboxamides, a key method is the kinetic resolution of racemic mixtures using whole-cell catalysts. acs.orgnih.govacs.org

The bacterium Rhodococcus rhodochrous IFO 15564 has been successfully used to catalyze the enantioselective hydrolysis of racemic trans-1-arylaziridine-2-carboxamides. acs.orgnih.gov In this process, the microorganism selectively hydrolyzes one enantiomer of the carboxamide to the corresponding carboxylic acid, while leaving the other enantiomer of the carboxamide untouched. nih.gov This allows for the separation of the unreacted, enantiopure aziridine-2-carboxamide, typically with very high enantiomeric excess (ee >99.5%). acs.org The yields for the resolved enantiopure amide are consistently high, approaching the theoretical maximum of 50% for a kinetic resolution. acs.org This biocatalytic approach has been demonstrated for a range of 1-aryl derivatives, showcasing its applicability for producing analogues of 1-(3-methylphenyl)aziridine-2-carboxamide. acs.orgnih.gov

| Substrate (Aryl Group) | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1-Phenyl | (1R,2S)-1-Phenylaziridine-2-carboxamide | 45 | >99.5 |

| 1-(4-Methylphenyl) | (1R,2S)-1-(4-Methylphenyl)aziridine-2-carboxamide | 46 | >99.5 |

| 1-(4-Methoxyphenyl) | (1R,2S)-1-(4-Methoxyphenyl)aziridine-2-carboxamide | 44 | >99.5 |

| 1-Benzyl | (1R,2S)-1-Benzylaziridine-2-carboxamide | 45 | >99.5 |

Diastereoselective Strategies (e.g., Joullié–Ugi Three-Component Reaction)

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters. The Joullié–Ugi three-component reaction (JU-3CR) has emerged as a robust and efficient method for the diastereoselective synthesis of highly substituted N-acylaziridine-2-carboxamides. acs.orgnih.govacs.org This multicomponent reaction brings together a 2H-azirine, a carboxylic acid, and an isocyanide in a single step. nih.gov

The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which promotes the formation of the aziridine ring with high diastereoselectivity. acs.orgnih.gov The protocol allows for the preparation of a diverse array of N-acylaziridine-2-carboxamide derivatives in moderate to good yields. nih.gov The diastereomeric ratio (dr) of the products is often excellent, in some cases reaching up to 98:2. ehu.es This strategy is particularly powerful because it allows for the introduction of diversity at three different positions of the final molecule by simply varying the starting components. acs.org

| 2H-Azirine | Carboxylic Acid | Isocyanide | Yield (%) | Diastereomeric Ratio (trans/cis) |

|---|---|---|---|---|

| Phosphorylated 2H-azirine | Benzoic acid | tert-Butyl isocyanide | 75 | 94:6 |

| Phosphorylated 2H-azirine | 4-Nitrobenzoic acid | tert-Butyl isocyanide | 72 | 95:5 |

| Phosphorylated 2H-azirine | Acetic acid | tert-Butyl isocyanide | 68 | 92:8 |

| Phosphorylated 2H-azirine | N-Fmoc-glycine | tert-Butyl isocyanide | 65 | 92:8 |

Modular and Convergent Synthetic Strategies

Modern synthetic chemistry emphasizes the use of modular and convergent strategies to build complex molecules efficiently. A convergent synthesis involves the independent synthesis of molecular fragments that are later joined together, which is generally more efficient than a linear synthesis where the molecule is built step-by-step.

The Joullié–Ugi three-component reaction (JU-3CR) is a prime example of a modular and convergent approach to N-acylaziridine-2-carboxamides. acs.org Its modularity stems from the three distinct starting materials—the 2H-azirine, the carboxylic acid, and the isocyanide—which can be varied independently to generate a large library of structurally diverse products. acs.org This convergence allows for the rapid assembly of complex aziridines from simpler, readily available precursors in a single synthetic operation. nih.gov

Similarly, catalytic asymmetric aziridination reactions that combine imines and diazo compounds are also highly convergent. nih.govthieme-connect.com These methods unite two key fragments to construct the core aziridine ring with high stereocontrol in one step. The development of such strategies is essential for the efficient and practical synthesis of this compound and its analogues for further applications.

Chemical Transformations and Reactivity of the Aziridine 2 Carboxamide Ring System

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the aziridine ring (approximately 26-27 kcal/mol) is the primary driving force for nucleophilic ring-opening reactions, leading to the formation of more stable acyclic products. clockss.org The presence of the 3-methylphenyl group on the nitrogen atom and the carboxamide group at C2 are critical in determining the course of these reactions.

Regioselectivity and Stereospecificity of Ring Opening

The regioselectivity of nucleophilic attack on the 1-(3-Methylphenyl)aziridine-2-carboxamide ring is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, in activated aziridines, nucleophilic attack can occur at either the C2 or C3 position. For N-aryl aziridine-2-carboxylates and their amide derivatives, the attack of heteroatom nucleophiles typically occurs at the C3 position (β-attack), leading to the formation of α-amino acid derivatives. clockss.org This preference is attributed to both steric and electronic factors. The C2 position is more sterically hindered by the carboxamide group, and the N-aryl group can stabilize the partial positive charge that may develop at the C3 position during the transition state.

Conversely, certain carbon nucleophiles may exhibit less regioselectivity, sometimes leading to mixtures of products from attack at both C2 and C3. clockss.org The stereospecificity of these reactions is also a key feature. The ring-opening of chiral aziridines typically proceeds with an inversion of configuration at the center of nucleophilic attack, consistent with an S(_N)2 mechanism. osaka-u.ac.jp This stereospecificity is crucial for the synthesis of enantiomerically pure amino acid derivatives from chiral aziridine precursors.

A study on related chiral 2-alkylsubstituted aziridines demonstrated that the choice of reagent can control the regioselectivity. Reaction with acetic acid resulted in cleavage of the C3-N bond, whereas reaction with acetyl chloride followed by water treatment led to the cleavage of the C2-N bond. clockss.org

Reactivity Towards Various Nucleophiles (e.g., Alcohols, Thiols, Amines, Carbon Nucleophiles)

The reactivity of this compound towards different nucleophiles is a cornerstone of its synthetic utility.

Alcohols: The ring-opening of aziridine-2-carboxamides with alcohol nucleophiles, including complex carbohydrate-derived hemiacetals, has been reported. nih.govnih.gov These reactions often require activation by a Lewis acid or the use of metal alkoxides to proceed efficiently. The regioselectivity generally favors attack at the C3 position, affording β-alkoxy-α-amino acid derivatives. clockss.org

Thiols: Thiols are generally potent nucleophiles for aziridine ring-opening. The reaction with N-activated aziridines is typically highly regioselective, with the thiolate anion attacking the less hindered C3 position to yield β-thio-α-amino acid derivatives. clockss.org

Amines: The aza-addition of amines to aziridines provides a direct route to vicinal diamines. For activated aziridines, such as those with an N-aryl substituent, this reaction can often proceed under catalyst- and solvent-free conditions, with the amine nucleophile attacking the C3 position. rsc.org

Carbon Nucleophiles: The reactivity with carbon nucleophiles can be more complex. While some carbon nucleophiles like indoles and certain Wittig reagents attack regioselectively at the C3 position, others, such as organometallic reagents, can lead to a loss of regioselectivity. clockss.org In some cases, the carboxamide functionality itself can be susceptible to attack by strong carbon nucleophiles. A nickel-catalyzed C-H coupling of benzamides with aryl-substituted aziridines has been shown to proceed via a nucleophilic ring-opening pathway with inversion of configuration. osaka-u.ac.jp

The table below summarizes the expected reactivity of this compound with various nucleophiles based on studies of analogous compounds.

| Nucleophile Class | Typical Site of Attack | Product Type |

| Alcohols | C3 | β-Alkoxy-α-amino amides |

| Thiols | C3 | β-Thio-α-amino amides |

| Amines | C3 | β-Amino-α-amino amides (Vicinal diamines) |

| Carbon Nucleophiles | C3 (can be non-regioselective) | β-Substituted-α-amino amides |

Lewis Acid-Catalyzed Ring Opening

Lewis acids play a pivotal role in enhancing the reactivity of the aziridine ring towards nucleophilic attack. By coordinating to the nitrogen atom, a Lewis acid increases the electrophilicity of the ring carbons, facilitating the ring-opening process. This is particularly important for less reactive nucleophiles. bioorg.org

The use of Lewis acids can also influence the regioselectivity of the reaction. For instance, in the ring-opening of related aziridine-2-carboxylates, Lewis acids like boron trifluoride etherate (BF(_3)·OEt(_2)) have been effectively used to promote the regioselective attack of nucleophiles at the C3 position. clockss.org The choice of Lewis acid can be critical; for example, in ring-opening cycloadditions with ketenimines, the hard Lewis acid LiClO(_4) was found to be superior to the soft Lewis acid [(PhCN)(_2)PdCl(_2)]. nih.gov

Solvent Effects on Ring-Opening Reaction Pathways

The solvent can have a significant impact on the rate and stereochemical outcome of aziridine ring-opening reactions. In a study on the ring-opening of aziridine-2-carboxamides with carbohydrate nucleophiles, the choice of solvent was shown to modulate the anomeric selectivity of the resulting glycoside. nih.govnih.gov For example, using KH in DMF favored the formation of the α-anomer, while NaH in THF led to high selectivity for the β-anomer. nih.gov This demonstrates that the solvent can influence the nature of the reacting species and the transition state geometry. While systematic studies on the solvent effect on the ring-opening of 2-aziridinylmethyl radicals have found it to be very small, for ionic pathways involving distinct nucleophiles and electrophiles, the solvent's polarity and coordinating ability are expected to be more influential. nih.gov

Ring Expansion and Rearrangement Reactions

Beyond simple ring-opening, the strained aziridine-2-carboxamide system can undergo ring expansion and rearrangement reactions to form larger, more complex heterocyclic structures.

Formation of Larger Cyclic Nitrogen Heterocycles (e.g., Azetidines, Oxazinanones, Oxazoles)

Azetidines: One-carbon ring expansion of aziridines to form azetidines, which are four-membered nitrogen heterocycles, represents a significant synthetic transformation. This can be achieved through a clockss.orgnih.gov-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide, which can be generated by the reaction of the aziridine with a carbene source. nih.govchemrxiv.org Biocatalytic approaches using engineered enzymes have shown high enantioselectivity in this transformation. nih.gov Another strategy involves a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to produce highly substituted methylene azetidines. nih.gov

Oxazinanones and Imidazolidinones: While the direct conversion to oxazinanones is less commonly reported from aziridines, related ring expansions are well-documented. For instance, the Lewis acid-catalyzed reaction of chiral aziridine-2-carboxylates with isocyanates proceeds stereospecifically to yield imidazolidin-2-ones. bioorg.orgrsc.org This reaction involves nucleophilic attack of the aziridine nitrogen on the isocyanate, followed by an intramolecular ring-opening and cyclization cascade.

Oxazoles: The formation of oxazoles from aziridine precursors is also a known transformation, often proceeding through rearrangement pathways. Although direct conversion of this compound to an oxazole (B20620) is not specifically detailed in the searched literature, related isomerizations of aziridines can lead to various heterocyclic systems.

The table below outlines potential ring expansion and rearrangement products from a this compound precursor.

| Reagent/Condition | Resulting Heterocycle | Reaction Type |

| Carbene Source (e.g., Diazo compound + Catalyst) | Azetidine | clockss.orgnih.gov-Stevens Rearrangement |

| Isocyanate + Lewis Acid | Imidazolidinone | Ring Expansion/Cycloaddition |

Electrophilic Transformations of the Aziridine Nitrogen

The nitrogen atom of the aziridine ring in this compound, while part of an N-aryl system, can still participate in electrophilic reactions, leading to the formation of N-functionalized derivatives. These transformations are crucial for modifying the electronic properties and steric environment of the aziridine ring, thereby influencing its reactivity and potential applications.

One of the most common electrophilic transformations is N-sulfonylation . The synthesis of N-arylsulfonyl aziridine-2-carboxylic acid derivatives has been reported through the reaction of the parent aziridine with an aromatic sulfonic acid chloride in the presence of a base. tandfonline.com This reaction proceeds by the nucleophilic attack of the aziridine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. For example, various 1-arylsulfonyl-2-aziridinecarboxylic acid derivatives have been synthesized by reacting the appropriate aziridine with an aromatic sulphonic acid chloride and potassium carbonate in a biphasic system of chloroform (B151607) and water. tandfonline.com This method provides a direct route to installing a sulfonyl group onto the aziridine nitrogen.

N-acylation represents another key electrophilic transformation. The reaction of aziridines with acylating agents such as acid anhydrides can be promoted by Lewis acids. researchgate.net This leads to the formation of N-acylaziridines, which are important synthetic intermediates.

Furthermore, the concept of N-aryl aziridination highlights the versatility of forming the N-aryl bond itself through an electrophilic pathway. Rhodium(II) complexes have been shown to catalyze the intermolecular N-atom transfer from nonactivated anilines to olefins. nih.gov This process involves the generation of an electrophilic N-aryl nitrene species that is transferred to the olefin, forming the aziridine ring. This demonstrates that the N-aryl bond, once formed, is generally stable, but its formation exemplifies an electrophilic addition to the nitrogen precursor.

The table below summarizes key electrophilic transformations applicable to the aziridine nitrogen.

| Transformation | Reagent/Catalyst | Product Type | Reference |

| N-Sulfonylation | Aromatic Sulfonic Acid Chloride / K₂CO₃ | N-Arylsulfonyl Aziridines | tandfonline.com |

| N-Acylation | Carboxylic Acid Anhydrides / Lewis Acid | N-Acylaziridines | researchgate.net |

| N-Aryl Aziridination (synthesis) | Anilines / Rh₂(II) catalyst / I(III) oxidant | N-Aryl Aziridines | nih.gov |

These transformations underscore the ability to modify the this compound at the nitrogen atom, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Stereochemical Aspects in the Synthesis and Reactions of 1 3 Methylphenyl Aziridine 2 Carboxamide

Control of Absolute and Relative Stereochemistry in Aziridine (B145994) Ring Formation

The synthesis of 1-(3-methylphenyl)aziridine-2-carboxamide with a defined stereochemistry is a significant challenge. The relative stereochemistry (cis or trans) between the substituents at C2 and C3, and the absolute stereochemistry (R or S) at each chiral center, are determined by the synthetic route employed.

One common strategy for the synthesis of aziridine-2-carboxylates involves the cyclization of β-amino acid derivatives. For instance, the intramolecular nucleophilic substitution of a γ-halo-β-amino amide can proceed with inversion of configuration at the carbon bearing the leaving group, thus establishing a specific relative stereochemistry. The choice of chiral precursors, such as enantiomerically pure amino acids, is a key strategy to control the absolute stereochemistry of the final aziridine.

Another powerful method is the aza-Corey-Chaykovsky reaction, which involves the reaction of an imine with a sulfur ylide. The diastereoselectivity of this reaction can be very high, especially when a chiral auxiliary is attached to the nitrogen or the imine carbon. For instance, the use of N-tert-butanesulfinyl ketimino esters has been shown to provide α-quaternary aziridine-2-carboxylates with high diastereoselectivity (>97:3 dr). organic-chemistry.org This approach allows for the predictable formation of a specific diastereomer.

Furthermore, enzymatic methods can offer excellent control over stereochemistry. While nitrile hydratases may show low selectivity, amidases have demonstrated high enantioselectivity for specific stereoisomers of 3-arylaziridine-2-carboxamides, such as the (2S,3R)-isomers. acs.org This enzymatic resolution can be a powerful tool to obtain enantiomerically pure this compound.

The alkylation of pre-existing aziridine-2-carboxylate (B8329488) enolates is another route to introduce substituents at the C2 position. Studies on related systems have shown that these reactions can be highly diastereoselective. msu.edu The stereochemical outcome (retention or inversion) is dependent on the electrophile and the nature of the enolate, which can be configurationally stable. msu.edu For cis-3-substituted aziridines, alkylation often proceeds with retention of configuration. msu.edu

| Method | Stereochemical Control | Key Features | Reference |

| Cyclization of β-amino acid derivatives | Depends on precursor stereochemistry and reaction mechanism (e.g., S_N2). | Can provide specific enantiomers if starting from a chiral pool. | |

| Aza-Corey-Chaykovsky Reaction | High diastereoselectivity with chiral auxiliaries. | Allows for the formation of specific diastereomers. | organic-chemistry.org |

| Enzymatic Resolution | High enantioselectivity for specific isomers. | Amidases can resolve racemic mixtures to yield enantiopure compounds. | acs.org |

| Alkylation of Aziridine-2-carboxylate Enolates | High diastereoselectivity, outcome depends on electrophile and enolate stability. | Can lead to retention or inversion of configuration at C2. | msu.edu |

Diastereoselective Induction in Ring-Opening Reactions

The inherent ring strain of aziridines makes them susceptible to nucleophilic ring-opening reactions, which are often highly stereospecific. acs.orgscispace.com For this compound, nucleophilic attack can occur at either C2 or C3. The regioselectivity is influenced by electronic and steric factors, as well as the nature of the N-substituent. nih.gov

In many cases, the ring-opening proceeds via an S_N2 mechanism, resulting in inversion of configuration at the attacked carbon atom. This stereospecificity allows for the transfer of the stereochemical information from the aziridine to the acyclic product. For example, the ring-opening of a related enantiomerically pure 3-phenylaziridine-2-carboxylic ester with various nucleophiles occurs cleanly at the C3 position with inversion of configuration. nih.gov

The presence of a chiral auxiliary on the nucleophile can also induce diastereoselectivity in the ring-opening reaction. For example, the reaction of chiral enolates derived from (S,S)-(+)-pseudoephedrine amides with aziridines has been shown to produce γ-aminoamides with good diastereoselectivity. nih.gov The stereogenic center within the aziridine structure also plays a significant role in the stereochemical outcome, leading to matched and mismatched pairings. nih.gov

| Nucleophile | Site of Attack | Stereochemical Outcome | Influencing Factors | Reference |

| Various Nucleophiles | C3 (often preferred) | Inversion of configuration (S_N2) | Electronic/steric effects of substituents, N-activating group. | nih.gov |

| Chiral Enolates | C2 or C3 | Diastereoselective addition | Chiral auxiliary on the nucleophile, inherent stereochemistry of the aziridine. | nih.gov |

Enantioselective Pathways for Functionalized Products

The use of enantiomerically pure this compound as a starting material provides a powerful pathway to a variety of enantiomerically enriched functionalized products. The stereospecificity of the ring-opening reactions ensures that the chirality of the aziridine is transferred to the product.

For instance, the stereospecific ring-opening of enantiopure 3-arylaziridine-2-carboxamides can lead to the synthesis of enantiopure α-amino-, α,β-diamino-, and α-amino-β-hydroxy-propanamide derivatives. acs.org Similarly, the reaction of an enantiopure 3-phenylaziridine-2-carboxylic ester with nucleophiles like thiols, indoles, and acetic acid provides access to β-substituted cysteine, tryptophan, and serine derivatives, respectively, in an enantioselective manner. nih.gov

Furthermore, the stereoselectivity of some ring-opening reactions can be modulated by the reaction conditions. The ring-opening of aziridine-2-carboxamides with carbohydrate C1-O-nucleophiles can be controlled to yield either the α- or β-glycoside by careful selection of the solvent and metal counterion. nih.gov This tunability offers a versatile approach to different stereoisomers of the final product.

The development of catalytic asymmetric reactions that utilize aziridines is also a growing field. While not directly demonstrated for this compound, the principles of using chiral catalysts to achieve enantioselective transformations are well-established for related aziridine systems.

| Product Type | Reaction | Key Feature | Reference |

| Enantiopure α-amino-, α,β-diamino-, α-amino-β-hydroxy-propanamides | Stereospecific ring-opening | Transfer of chirality from the aziridine to the product. | acs.org |

| Enantiopure β-substituted amino acids (Cysteine, Tryptophan, Serine derivatives) | Nucleophilic ring-opening at C3 | Clean S_N2-type reaction with inversion of configuration. | nih.gov |

| α- or β-O-glycosyl serine conjugates | Ring-opening with carbohydrate nucleophiles | Stereoselectivity can be modulated by solvent and metal counterions. | nih.gov |

Stereochemical Implications of Reaction Mechanisms

The stereochemical outcome of reactions involving this compound is intrinsically linked to the underlying reaction mechanisms.

Nucleophilic Ring-Opening: As previously mentioned, S_N2-type reactions are common and lead to inversion of configuration at the site of attack. The regioselectivity of this attack is crucial. For aziridine-2-carboxylates, attack at C3 is often favored, leading to α-amino acid derivatives. scispace.com However, attack at C2 can also occur, particularly with certain N-activating groups, yielding β-amino acid derivatives. nih.gov

Radical and Anionic Intermediates: The functionalization of intact aziridines can also proceed through radical or anionic intermediates, with distinct stereochemical consequences. For example, the generation of aziridinyl radicals from iodoaziridines, followed by trapping with diphenyl diselenide, can lead to the trans-substituted selenoaziridine, suggesting a planarization of the nitrogen to minimize steric hindrance. nih.gov In contrast, the formation of a cis-aziridinyllithium species via lithium-iodine exchange, followed by reaction with a diselenide, proceeds with retention of configuration to give the cis-selenoaziridine. nih.gov

Enolate Chemistry: In reactions involving the formation of an enolate at C2, such as alkylation, the stereochemistry of the enolate itself is critical. Evidence suggests that these enolates can be configurationally stable. msu.edu The subsequent reaction with an electrophile can proceed with either retention or inversion of configuration, depending on the nature of the electrophile and the steric environment around the enolate. msu.edu For instance, the alkylation of cis-3-substituted aziridine-2-carboxylates often proceeds with retention of configuration. msu.edu

The interplay between the substituents on the aziridine ring, the nature of the reagents, and the reaction conditions all contribute to the mechanistic pathway and, consequently, the stereochemical outcome of the transformation.

Derivatization Strategies and Scaffold Diversification of Aziridine 2 Carboxamide

Functionalization at the Aziridine (B145994) Carbons (C2 and C3)

The primary strategy for diversifying the aziridine-2-carboxamide scaffold is through nucleophilic ring-opening reactions, which can occur at either the C2 (α-carbon) or C3 (β-carbon) position. clockss.org The regioselectivity of this attack is a critical aspect, governed by the nature of the nucleophile, the substituents on the aziridine, and the reaction conditions. acs.org

Aziridines with an electron-withdrawing group on the nitrogen, such as sulfonyl or certain aryl groups, are considered "activated" and react more readily than N-alkyl or N-unsubstituted aziridines. clockss.org The ring-opening process is stereospecific, typically proceeding via an SN2 mechanism, which results in an inversion of configuration at the attacked carbon center.

Attack at C3 (β-position): This is the more common pathway for a wide range of nucleophiles, particularly heteroatom nucleophiles. clockss.org This regioselectivity is favored due to the electronic activation provided by the adjacent carboxamide group. This pathway leads to the formation of β-substituted α-amino acid derivatives.

Attack at C2 (α-position): Attack at the carbon bearing the carboxamide group is less common but can be achieved under specific conditions or with certain types of nucleophiles. mdpi.com For instance, the use of "soft" nucleophiles with aziridine-γ-lactones (structurally related compounds) has been shown to favor C2 attack, providing access to substituted β-amino acid precursors. mdpi.com Reductive ring-opening using reagents like samarium diiodide (SmI2) can also promote cleavage at the C2 position to yield β-amino esters. nih.gov

The regioselectivity of nucleophilic attack on the aziridine ring is summarized in the table below.

| Nucleophile Type | Predominant Site of Attack | Resulting Product Core Structure |

| Heteroatom Nucleophiles (e.g., O, N, S) | C3 | β-Substituted α-Amino Acid Derivative clockss.org |

| Higher Order Cuprates | C3 | β-Substituted α-Amino Acid Derivative rsc.org |

| Organozinc Reagents (Ni-catalyzed) | C3 | β-Aryl/Alkyl α-Amino Amine Derivative researchgate.net |

| Samarium Diiodide (SmI2) | C2 | β-Amino Ester/Amide Derivative nih.gov |

| "Soft" Nucleophiles (in specific systems) | C2 | α-Substituted β-Amino Acid Derivative mdpi.com |

Modifications and Substitutions on the Aziridine Nitrogen Atom

The substituent on the aziridine nitrogen atom is a key determinant of the ring's reactivity. clockss.org For "1-(3-Methylphenyl)aziridine-2-carboxamide," the aryl group influences the electrophilicity of the ring carbons. In synthetic design, the nitrogen substituent is often chosen to act as an activating group that can be easily removed or modified after the key ring-opening step.

Common strategies for N-functionalization in aziridine chemistry include:

Use of Activating Groups: Electron-withdrawing groups like p-toluenesulfonyl (Ts) or nosyl (Ns) are frequently employed to enhance the aziridine's susceptibility to nucleophilic attack. clockss.org These groups can often be cleaved under specific reductive or basic conditions.

N-Alkylation: While the subject compound is N-aryl, general synthetic routes allow for N-alkylation to introduce various alkyl groups. acs.orggoogle.com This can be achieved by reacting an N-unsubstituted or N-anionic aziridine with an alkyl halide, often in the presence of a base. google.com

N-Arylation: Nickel-catalyzed C–N coupling with aryl boronic acids has been demonstrated as a method to synthesize N-aryl β-phenethylamine molecules from N-pyridinium aziridine precursors, showcasing a modern approach to forming the N-aryl bond. researchgate.netnih.gov

Construction of Complex Molecular Architectures via Aziridine Intermediates

The controlled ring-opening of aziridine-2-carboxamides provides a powerful platform for constructing larger, more intricate molecules, including key pharmacophores and biological building blocks.

Aziridines are excellent precursors for β-phenethylamines, a structural motif present in numerous bioactive compounds and neurotransmitters. nih.govresearchgate.net Modern synthetic methods have enabled the modular synthesis of these structures via cross-coupling reactions. A notable strategy involves the nickel-catalyzed reductive cross-coupling of aziridines with (hetero)aryl iodides or boronic acids. nih.govnih.gov This approach typically involves a regioselective attack at the C3 carbon, effectively coupling an aryl group to form the core phenethylamine (B48288) backbone. researchgate.netacs.org

Mechanistic studies suggest that these transformations can proceed through the in-situ generation of a β-iodoamine intermediate via nucleophilic ring-opening by an iodide anion, which then participates in the catalytic cycle. nih.govacs.org This modularity allows for the synthesis of a diverse library of β-phenethylamines by varying both the aziridine and the aryl coupling partner. researchgate.net

| Aziridine Precursor | Coupling Partner | Catalyst System | Product Type |

| N-Tosyl Alkyl Aziridine | Aryl Iodide | Ni/Photoredox nih.govnih.gov | N-Tosyl-β-phenethylamine |

| N-Pyridinium Aziridine | Organozinc Reagent | Ni/Chiral Ligand researchgate.netnih.gov | β-Functionalized Phenethylaminopyridinium Salt |

| N-Pyridinium Aziridine | Aryl Boronic Acid | Ni Catalyst researchgate.net | N-Aryl-β-phenethylamine |

Aziridine-2-carboxylates and their corresponding amides are established synthons for non-proteinogenic α- and β-amino acids. clockss.orgmdpi.comresearchgate.net The synthetic route is determined by the regioselectivity of the ring-opening reaction.

α-Amino Acid Derivatives: Nucleophilic attack at the C3 position leads to the formation of β-substituted α-amino acid derivatives. clockss.orgmdpi.com This is the most common outcome, especially with heteroatom nucleophiles and many carbon nucleophiles like higher-order cuprates. clockss.orgrsc.org

β-Amino Acid Derivatives: Accessing β-amino acids requires a regioselective attack at the C2 carbon. mdpi.comresearchgate.net This can be achieved through specific methodologies, such as the reductive ring-opening of N-activated aziridines with reagents like samarium diiodide, which favors C-N bond cleavage at the C2 position. nih.gov In some systems, the choice between "hard" and "soft" nucleophiles can also dictate the site of attack, with hard nucleophiles attacking C3 to give α-amino acid precursors and soft nucleophiles attacking C2 to yield β-amino acid precursors. mdpi.comresearchgate.net

The utility of a single aziridine precursor to access both classes of amino acids has been demonstrated, highlighting the scaffold's versatility. nih.gov For example, the same aziridine can be converted to a protected L-DOPA (an α-amino acid) via palladium-mediated reductive opening at C3, or to a protected (R)-β³-DOPA (a β-amino acid) via SmI₂-mediated reductive opening at C2. nih.gov

The unique electrophilic nature of the aziridine ring allows for its use in advanced peptide chemistry. Aziridine-2-carboxylic acid can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies. nih.gov Once embedded within the peptide, the aziridine residue serves as a site-selective electrophilic handle.

This allows for the convergent modification of the peptide with various nucleophiles under mild conditions. nih.govresearchgate.net Thiol nucleophiles, such as those from cysteine-containing tags, farnesyl thiol, or anomeric carbohydrate thiols, have been shown to react efficiently and regioselectively with the aziridine ring. nih.gov This strategy provides a powerful tool for creating complex bioconjugates, such as thioglycoconjugates, and for linking peptide strands together. nih.govrsc.org

Generation of sp3-Enriched Scaffolds

In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (fsp³) in a molecule is a key strategy for improving its physicochemical properties and enhancing its potential as a drug candidate. nih.govnih.gov Molecules with higher sp³ character tend to have better solubility, metabolic stability, and conformational definition compared to their flat, sp²-rich counterparts.

A recently developed methodology utilizes a selective ring-opening reaction of cyclic aziridine amides to rapidly generate sp³-enriched scaffolds. nih.govresearchgate.netx-mol.com The reaction proceeds with high regioselectivity, providing access to trans-substituted cyclic amide structures. This transformation is notable for its broad scope, tolerating a variety of nucleophiles including sterically hindered phenols, thiophenols, and protected anilines. nih.gov The resulting scaffolds possess increased fsp³ values and provide access to congested tertiary ether formations, which are valuable in drug discovery and the synthesis of complex molecules. nih.govnih.gov

| Starting Material | Reaction Type | Key Features | Resulting Scaffold |

| Cyclic Aziridine Amide | Selective Ring-Opening nih.gov | High regioselectivity; wide nucleophile scope | trans-Substituted Cyclic Amide nih.gov |

| Aliphatic/Heteroaromatic Ring-Containing Aziridine Amides | Microwave-Assisted Ring-Opening nih.gov | Rapid generation of sp³ character | Congested Tertiary Ethers; Protected Anilines nih.govx-mol.com |

Mechanistic Investigations of Aziridine 2 Carboxamide Reactivity

Elucidation of Reaction Pathways and Transition States

The principal reaction pathway for aziridines, including 1-(3-Methylphenyl)aziridine-2-carboxamide, is nucleophilic ring-opening. This process is driven by the relief of inherent ring strain. clockss.org The reaction can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions. The nucleophile can attack either the C2 carbon (α-carbon, adjacent to the carboxamide) or the C3 carbon (β-carbon).

Pathway A (Attack at C3): In many cases, particularly with heteroatom nucleophiles, the attack occurs at the less substituted C3 position. For aziridine-2-carboxylates and their amide analogues, this regioselectivity leads to the formation of α-amino acid derivatives. clockss.org

Pathway B (Attack at C2): Attack at the C2 carbon, which is activated by the electron-withdrawing carboxamide group, leads to β-amino acid derivatives. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these reaction pathways. rsc.orgresearchgate.net DFT calculations allow for the mapping of the potential energy surface of the reaction, identifying the transition states (TS) and intermediates. For N-aryl aziridines, studies have shown that reactions can proceed through a concerted mechanism, where bond-breaking and bond-forming occur simultaneously. nih.gov In other cases, stepwise mechanisms involving discrete intermediates are observed. nih.gov

The transition states in these ring-opening reactions involve significant geometric and electronic reorganization. For a typical Sₙ2-type reaction, the transition state features the incoming nucleophile and the leaving nitrogen atom in a pseudo-trigonal bipyramidal geometry around the attacked carbon atom. The energy of this transition state dictates the reaction rate. DFT studies on related systems have been used to calculate the geometries and activation energies of these transition states, providing insight into the reaction's feasibility and selectivity. researchgate.net For instance, in Lewis acid-catalyzed openings, the transition state involves coordination of the acid to the aziridine (B145994) nitrogen, which increases the ring's electrophilicity. nih.gov

Role of Ring Strain Energy in Driving Chemical Transformations

The high reactivity of aziridines is fundamentally due to their significant ring strain energy (RSE). researchgate.netnih.gov The three-membered ring forces the bond angles to deviate substantially from the ideal sp³ tetrahedral angle of 109.5°. This angular strain, combined with torsional strain from eclipsing substituents, results in a stored potential energy that can be released in chemical reactions. The RSE of a typical unsubstituted aziridine is estimated to be around 26-27 kcal/mol (approximately 110 kJ/mol), making it a high-energy, reactive molecule. clockss.org

This stored energy provides a powerful thermodynamic driving force for ring-opening reactions, which lead to more stable, open-chain products. researchgate.netresearchgate.net The relief of this strain is the primary reason why aziridines are susceptible to attack by a wide range of nucleophiles, often under mild conditions. nih.gov The presence of substituents on the aziridine ring can modulate this reactivity. While the N-(3-methylphenyl) group does not sterically hinder the ring as much as bulkier groups, its electronic properties can influence the stability of intermediates and transition states.

| Compound | Ring Size | Approximate Ring Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.5 |

| Aziridine | 3 | 26-27 clockss.org |

| Oxirane (Epoxide) | 3 | 27.3 |

| Cyclobutane | 4 | 26.4 |

| Azetidine | 4 | 25.8 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | ~0 |

Intermediate Formation and Characterization (e.g., Phenonium Ions, Aziridinium (B1262131) Ions)

The ring-opening of this compound can proceed through distinct, characterizable intermediates, particularly under acidic or Lewis acidic conditions.

Aziridinium Ions: Non-activated aziridines, such as those with N-aryl substituents, are generally less reactive than N-acyl or N-sulfonyl aziridines. clockss.org Their reactivity is significantly enhanced by protonation or alkylation of the ring nitrogen. nih.gov In the presence of an acid, the nitrogen atom of this compound can be protonated to form a highly reactive aziridinium ion . researchgate.netnih.gov This positively charged intermediate is a potent electrophile, readily attacked by even weak nucleophiles. The formation of the aziridinium ion lowers the activation energy for ring-opening and is a key step in acid-catalyzed reactions. researchgate.net

Phenonium Ions: A fascinating intermediate that can arise from aryl-substituted aziridines is the phenonium ion . In a reaction analogous to that observed with N-benzyl substituted aziridines, the N-(3-methylphenyl) group can participate in the ring-opening process. nih.govacs.org Upon activation with a Lewis acid (e.g., TiCl₄), the aziridine ring can open with neighboring group participation from the aryl ring, forming a spirocyclic phenonium ion intermediate. nih.gov This intermediate is then opened by a nucleophile. DFT analysis has confirmed the viability of phenonium ion intermediates in the rearrangement of N-benzyl aziridines. nih.gov The formation of a phenonium ion has significant stereochemical implications, often proceeding with inversion of configuration at the carbon where it forms.

Characterization of these transient species is challenging. Their existence is often inferred from the stereochemical and regiochemical outcomes of the reaction. However, in some cases, stable aziridinium salts have been isolated and characterized using NMR spectroscopy. nih.gov The formation of phenonium ions is typically supported by product analysis and computational modeling. nih.gov

Kinetic and Thermodynamic Parameters of Key Reactions

While specific experimental kinetic and thermodynamic data for the ring-opening of this compound are not widely available, the principles governing its reactivity can be understood from studies on analogous systems. The rate of reaction is determined by the activation energy (ΔG‡), which is influenced by electronic and steric factors.

Kinetics: The nucleophilic ring-opening of aziridine-2-carboxamide is significantly faster with soft nucleophiles like thiols compared to harder nucleophiles like amines or alcohols, especially in the absence of acid catalysis. researchgate.net For N-aryl aziridines, the electronic nature of the substituent on the phenyl ring influences the reaction rate. A Hammett study on a related system demonstrated a linear free-energy relationship, where electron-withdrawing groups on the aryl ring increased the reaction rate by stabilizing the buildup of negative charge in the transition state. chemrxiv.org Conversely, the electron-donating methyl group in the meta position of this compound would be expected to have a modest, but measurable, effect on the kinetics of ring-opening compared to the unsubstituted N-phenyl analogue.

| N-Substituent (R) on Aziridine | Reaction Type | Calculated Activation Energy (ΔE≠, kcal/mol) |

|---|---|---|

| -H | Ring-opening with CN⁻ | ~16.6 (N-inversion barrier) |

| -Ph | Ring-opening with CN⁻ | ~8.9 (N-inversion barrier) researchgate.net |

| -COPh (Benzoyl) | Ring-opening with CN⁻ | ~5.8 (N-inversion barrier) researchgate.net |

| -SO₂Ph (Benzenesulfonyl) | Ring-opening with CN⁻ | ~12.2 (N-inversion barrier) researchgate.net |

| -Benzyl (in phenonium ion formation) | TiCl₄-mediated opening | Not specified, but reaction is fast (<10 min) nih.gov |

Theoretical and Computational Studies of Aziridine 2 Carboxamide Systems

Quantum Chemical Calculations (e.g., DFT, MP2) on Aziridine (B145994) Ring Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for elucidating the electronic structure, geometry, and energetics of aziridine derivatives. These methods have been widely applied to understand the intricacies of the strained three-membered ring.

Energy Profiles of Synthesis and Reaction Pathways

Computational studies have been instrumental in mapping the energy landscapes of both the formation and subsequent reactions of aziridine rings. For instance, the aziridination of olefins, a common synthetic route to these heterocycles, has been mechanistically detailed using DFT calculations. These studies often reveal the nature of the transition states and the factors governing stereoselectivity.

The ring-opening reactions of aziridines are of particular importance, as they allow for the stereospecific introduction of new functional groups. DFT calculations have been employed to model the nucleophilic ring-opening of N-aryl aziridines. These calculations help in predicting the regioselectivity of the attack, which is often influenced by the electronic nature of the N-aryl substituent and the substituents on the aziridine ring. For a compound like 1-(3-Methylphenyl)aziridine-2-carboxamide, the tolyl group's electronic and steric properties would be expected to influence the energy barriers for nucleophilic attack at the C2 and C3 positions of the aziridine ring.

A representative energy profile for a nucleophilic ring-opening reaction of a generic N-aryl aziridine is depicted below. The reaction typically proceeds through a transition state where the nucleophile approaches one of the ring carbons, leading to the cleavage of a C-N bond. The relative energies of the transition states for attack at C2 versus C3 determine the regioselectivity of the reaction.

Interactive Table: Representative Calculated Energy Barriers for Nucleophilic Ring-Opening of an N-Aryl Aziridine

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) |

| Attack at C2 | TS1 | 15.2 |

| Attack at C3 | TS2 | 18.5 |

Note: These are hypothetical values for a representative N-aryl aziridine and serve to illustrate the typical energy differences that dictate regioselectivity. Actual values for this compound would require specific calculations.

Analysis of Bond Angles and Strain Energy

For this compound, the presence of the 3-methylphenyl group on the nitrogen and the carboxamide group at the C2 position would be expected to cause minor deviations in the bond angles and lengths of the aziridine core compared to an unsubstituted aziridine. DFT calculations can precisely quantify these subtle structural changes.

Interactive Table: Typical Calculated Geometrical Parameters and Strain Energy for an N-Aryl Aziridine-2-carboxamide System

| Parameter | Value |

| C-C Bond Length (Å) | ~1.48 |

| C-N Bond Length (Å) | ~1.47 |

| C-N-C Bond Angle (°) | ~60.5 |

| C-C-N Bond Angle (°) | ~59.8 |

| Ring Strain Energy (kcal/mol) | ~27 |

Note: These values are representative and collated from general findings on N-substituted aziridines. Specific values for this compound would necessitate dedicated computational analysis.

Molecular Dynamics Simulations of Aziridine Reactivity

While quantum chemical calculations are excellent for studying static properties and reaction pathways of individual molecules, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of these systems in a condensed phase, such as in solution. MD simulations can provide insights into how the solvent and other environmental factors influence the reactivity of aziridines.

For a molecule like this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the N-aryl bond and the orientation of the carboxamide group. Furthermore, MD simulations of the ring-opening reaction can reveal the role of solvent molecules in stabilizing the transition state and influencing the reaction rate and selectivity. For instance, explicit solvent models in MD can highlight specific hydrogen-bonding interactions between the solvent and the carboxamide group or the attacking nucleophile, which can have a profound effect on the reaction's energy profile.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis (focused on chemical behavior)

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to correlate the chemical structure of a series of compounds with their measured reactivity. By developing mathematical models based on molecular descriptors, QSRR can predict the reactivity of new, untested compounds.

For a series of N-aryl aziridine-2-carboxamides, a QSRR study could be designed to predict their susceptibility to nucleophilic ring-opening. Molecular descriptors such as electronic parameters (e.g., Hammett constants of the aryl substituents, atomic charges), steric parameters (e.g., Taft steric parameters), and topological indices could be calculated for each compound. These descriptors would then be correlated with experimentally determined reaction rates.

A hypothetical QSRR model for the reactivity of N-aryl aziridines might take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant.

Eₛ is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such a model would allow for the prediction of the reactivity of this compound based on the known parameters for the 3-methyl substituent.

Prediction of Regio- and Stereoselectivity in Aziridine Transformations

One of the most powerful applications of computational chemistry in the study of aziridines is the prediction of the outcome of their chemical transformations. As mentioned earlier, the regioselectivity of ring-opening reactions is a key aspect of aziridine chemistry. Computational models, particularly DFT, can accurately predict whether a nucleophile will attack the more or less substituted carbon of the aziridine ring. bohrium.com

In the case of this compound, the C2 carbon is substituted with a carboxamide group, while the C3 carbon is likely unsubstituted. The regioselectivity of nucleophilic attack will be a balance between steric hindrance at C2 and the electronic activation provided by the carboxamide group. DFT calculations of the transition state energies for attack at both positions can provide a definitive prediction. bohrium.com

Similarly, the stereoselectivity of reactions involving aziridines can be rationalized and predicted using computational methods. For reactions that create new stereocenters, the relative energies of the diastereomeric transition states can be calculated to predict the major product.

Applications in Advanced Organic Synthesis

Aziridine-2-carboxamides as Precursors for Nitrogen-Containing Fine Chemicals

Aziridine-2-carboxamides are well-established precursors to a variety of nitrogen-containing fine chemicals, most notably α- and β-amino acids and their derivatives. researchgate.net The high ring strain of the aziridine (B145994) heterocycle facilitates ring-opening reactions with a diverse range of nucleophiles, providing a powerful tool for the stereoselective introduction of amino functionalities. researchgate.net

The regioselectivity of the ring-opening reaction is a key feature of aziridine chemistry. Nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring, and the outcome is influenced by the nature of the substituents on the ring, the attacking nucleophile, and the reaction conditions. frontiersin.org For N-aryl aziridine-2-carboxamides, the electronic nature of the aryl group can play a significant role. The 3-methylphenyl group, being a weakly electron-donating group, is expected to influence the reactivity of the aziridine nitrogen.

The ring-opening of aziridine-2-carboxamides can be promoted by Lewis acids or proceed under catalyst- and solvent-free conditions with certain nucleophiles. rsc.orgosaka-u.ac.jp For instance, the reaction with amines can lead to the formation of vicinal diamines, which are important structural motifs in many biologically active compounds. rsc.org

Below is a table summarizing representative ring-opening reactions of N-substituted aziridine-2-carboxylates, which are closely related to carboxamides, with various nucleophiles to yield valuable nitrogen-containing fine chemicals.

| Aziridine Precursor |

Utility as Building Blocks for Complex Natural Product Synthesis

The stereochemical information embedded in chiral aziridine-2-carboxamides makes them invaluable starting materials for the asymmetric synthesis of complex natural products. The ability to control the stereochemistry at both the C2 and C3 positions allows for the construction of intricate molecular architectures with high precision.

A key application lies in the synthesis of non-proteinogenic amino acids and peptide fragments containing unique structural features. For example, the stereoselective ring-opening of aziridine-2-carboxamides with carbohydrate-based nucleophiles has been employed in the synthesis of glycopeptides, such as those containing the α-GalNAc-Ser linkage. nih.gov This methodology provides access to complex biomolecules that are challenging to synthesize by other means.

Furthermore, the aziridine ring can be strategically incorporated into a larger synthetic scheme and then unmasked at a later stage to reveal a key amine functionality. This approach has been utilized in the synthesis of various alkaloids and other biologically active natural products. While specific examples for 1-(3-Methylphenyl)aziridine-2-carboxamide are not documented, the general utility of N-aryl aziridines in this context is well-established.

The following table presents examples of how aziridine derivatives have been used in the synthesis of natural product scaffolds.

Role in Organocatalysis and Asymmetric Catalysis

The field of asymmetric catalysis has seen significant advancements through the use of chiral aziridines, both as catalysts and as substrates in catalyzed reactions. N-aryl aziridine-2-carboxamides can play a role in this area in several ways.

Firstly, chiral N-aryl aziridine-2-carboxamides can be synthesized using organocatalytic methods. For instance, the enantioselective aziridination of α,β-unsaturated aldehydes, catalyzed by chiral amines, can produce terminal aziridines with high enantiomeric excess. researchgate.net This provides a direct route to optically active building blocks like this compound, assuming a suitable synthetic pathway.

Secondly, the aziridine moiety itself can be part of a chiral ligand for metal-catalyzed asymmetric reactions. The synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines has been reported, and these compounds have shown high efficiency as ligands in the asymmetric arylation of aldehydes. researchgate.net

Moreover, the development of catalytic asymmetric aziridination reactions has been a major focus. Catalysts derived from VAPOL and VANOL ligands have been shown to be effective for the highly enantioselective and diastereoselective synthesis of cis-3-substituted aziridine-2-carboxylates from imines and diazo compounds. msu.edu Rhodium-catalyzed intermolecular N-aryl aziridination of olefins using anilines as the nitrogen source represents another powerful method for accessing N-aryl aziridines stereospecifically. nih.gov

The table below highlights some catalytic systems and approaches relevant to the asymmetric synthesis of N-aryl aziridines.

Integration into Polymer Science and Materials Chemistry

The application of aziridines, including N-aryl aziridine-2-carboxamides, in polymer science and materials chemistry is an emerging area with significant potential. The strained three-membered ring of aziridines can undergo ring-opening polymerization to form poly(ethylene imine) (PEI) and its derivatives. These polymers are of great interest due to their applications in areas such as gene delivery, CO₂ capture, and as flocculants in water treatment.

While the polymerization of the parent aziridine is well-known, the incorporation of functionalized aziridines like this compound into polymerization processes could lead to novel polymeric materials with tailored properties. The N-(3-methylphenyl) and C-carboxamide groups would introduce specific functionalities along the polymer backbone, potentially influencing solubility, thermal stability, and interaction with other molecules or surfaces.

For instance, the carboxamide group could engage in hydrogen bonding, leading to polymers with interesting self-assembly properties or enhanced mechanical strength. The aryl group could impart hydrophobicity and be further functionalized to tune the material's characteristics.

Although specific examples of polymers derived from this compound are not readily found in the literature, the general principles of aziridine polymerization suggest a promising avenue for future research in materials science. The development of well-defined polymers from such functionalized monomers could pave the way for new advanced materials.

Structure Reactivity Relationships and Molecular Recognition at the Chemical Level

Influence of Substituent Effects on Aziridine (B145994) Ring Activation and Reactivity

The activation of the aziridine ring towards nucleophilic attack is significantly influenced by the nature of the substituent on the nitrogen atom. clockss.org For 1-(3-Methylphenyl)aziridine-2-carboxamide, the 3-methylphenyl group and the 2-carboxamide (B11827560) group are the key determinants of its reactivity.

The N-aryl group, in this case, 3-methylphenyl, generally activates the aziridine ring, albeit to a lesser extent than strong electron-withdrawing groups like tosyl or nosyl. clockss.org The phenyl ring can stabilize the partial negative charge that develops on the nitrogen atom in the transition state of nucleophilic ring-opening reactions through resonance. The 3-methyl group, being a weak electron-donating group, slightly increases the electron density on the phenyl ring. This, in turn, can subtly modulate the electronic influence of the N-aryl substituent on the aziridine ring.

Computational studies on N-substituted aziridines have provided insights into the energy barriers for nitrogen inversion, which is a measure of the stability of the pyramidal geometry at the nitrogen atom. A lower inversion barrier can be correlated with increased reactivity. For instance, the N-inversion energy for an N-phenyl substituted aziridine is significantly lower than that for N-alkyl or N-H aziridines, indicating a more facile change in the nitrogen's stereochemistry. koreascience.kr

The 2-carboxamide group at the C2 position of the aziridine ring also plays a pivotal role. As an electron-withdrawing group, it can influence the regioselectivity of ring-opening reactions by affecting the electrophilicity of the adjacent carbon atoms. nih.gov

Correlation of Molecular Descriptors with Chemical Transformation Outcomes

The relationship between the molecular structure of a reactant and the outcome of a chemical transformation can often be quantified using molecular descriptors. For N-aryl aziridines, Hammett plots provide a valuable tool to correlate the electronic effects of substituents on the aryl ring with reaction rates and regioselectivity. wikipedia.org

A Hammett plot analysis for the ring-opening of N-aryl aziridines would involve plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ) for various substituents on the phenyl ring. The slope of this plot, the reaction constant (ρ), provides information about the nature of the transition state. A negative ρ value indicates the development of positive charge at the reaction center in the transition state, while a positive ρ value suggests the buildup of negative charge.

| Substituent (on N-Aryl Ring) | Hammett Constant (σm) | Expected Relative Reactivity (Qualitative) |

| 3-Nitro | 0.71 | Slower |

| 3-Cyano | 0.56 | Slower |

| 3-Chloro | 0.37 | Slower |

| 3-H | 0.00 | Reference |

| 3-Methyl | -0.07 | Faster |

| 3-Methoxy | 0.12 | Slower |

This table presents hypothetical relative reactivities based on the electron-donating/withdrawing nature of substituents and general principles of Hammett correlations in similar reactions.

Steric and Electronic Factors Governing Regioselectivity and Reaction Rates

The regioselectivity of nucleophilic ring-opening of this compound is a consequence of the balance between steric and electronic factors. The aziridine ring can be attacked by a nucleophile at either the C2 or C3 position.

Electronic Factors: The 2-carboxamide group is an electron-withdrawing group, which can stabilize a developing negative charge on the adjacent C2 carbon. Conversely, the N-(3-methylphenyl) group can influence the electronic character of the C2 and C3 carbons. The phenyl group can stabilize a developing positive charge at the benzylic C2 position through resonance. nih.gov The 3-methyl group, being weakly electron-donating, can further enhance this stabilization. Therefore, for reactions proceeding through a transition state with significant carbocationic character at C2 (SN1-like), attack at the C2 position is favored. In contrast, for reactions with more SN2-like character, the electronic influence of the carboxamide group becomes more significant.

Steric Factors: The 3-methylphenyl group on the nitrogen and the carboxamide group at C2 create a sterically hindered environment around the C2 carbon. This steric bulk would generally favor nucleophilic attack at the less substituted C3 position.

The interplay of these factors means that the regioselectivity can be highly dependent on the nature of the nucleophile and the reaction conditions. For small nucleophiles under conditions that favor an SN1-like mechanism, attack at C2 might be competitive. However, for bulkier nucleophiles or under conditions favoring an SN2-like mechanism, attack at the C3 position is generally expected to be the major pathway.

The rate of the reaction is also governed by these factors. Activation of the aziridine by the N-aryl group generally leads to faster reaction rates compared to N-alkyl or N-H aziridines. clockss.org The specific electronic nature of the 3-methylphenyl group will fine-tune this rate.

Intermolecular Interactions with Reagents and Catalysts

The chemical transformations of this compound are often facilitated by reagents and catalysts that engage in specific intermolecular interactions with the substrate.

Lewis and Brønsted Acids: Acid catalysts can activate the aziridine ring by protonating or coordinating to the nitrogen atom. This increases the electrophilicity of the ring carbons and facilitates nucleophilic attack. The lone pair of electrons on the aziridinyl nitrogen of this compound can interact with Lewis acids like BF₃·OEt₂ or Brønsted acids. This interaction weakens the C-N bonds and promotes ring-opening.

Transition Metal Catalysts: A variety of transition metal catalysts, including those based on palladium, copper, rhodium, and nickel, are known to catalyze the ring-opening reactions of aziridines. mdpi.com These catalysts can interact with the aziridine in several ways. For instance, palladium catalysts can undergo oxidative addition to the C-N bond, forming a metallacyclic intermediate that can then react with a nucleophile. acs.org The nature of the ligands on the metal center can influence the regioselectivity of the ring-opening.

In the context of this compound, the N-aryl group can participate in π-stacking interactions with the ligands of the catalyst or the catalyst itself, influencing the orientation of the substrate in the catalytic cycle. The carboxamide group can also act as a coordinating group, directing the catalyst to a specific face of the molecule.

Future Research Directions and Emerging Methodologies

Development of Novel and Green Synthetic Protocols for Aziridine-2-carboxamides

The future of synthesizing aziridine-2-carboxamides, including 1-(3-Methylphenyl)aziridine-2-carboxamide, is increasingly focused on green and sustainable methodologies. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional methods.

One promising area is the use of microwave-assisted synthesis . This technique can dramatically shorten reaction times, often from hours to minutes, and improve yields. chim.it Microwave irradiation has been successfully used for the synthesis of various nitrogen-containing heterocycles, including aziridines, and for promoting their ring-opening reactions. nih.govacs.orgsemanticscholar.org The application of microwave heating can lead to more efficient and rapid production of complex aziridine (B145994) derivatives.

Biocatalysis represents another frontier in the green synthesis of aziridine-2-carboxamides. The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the need for protecting groups and harsh reagents. While still an emerging area for this specific class of compounds, the broader success of biocatalysis in pharmaceutical synthesis suggests significant potential.

Furthermore, the development of synthetic protocols that utilize sustainable solvents , or even solvent-free conditions, is a key goal. rasayanjournal.co.in Research into benign solvent systems and techniques like ball milling is expected to provide greener alternatives for the synthesis of these valuable compounds. rasayanjournal.co.in The principles of green chemistry, such as high atom economy and the use of renewable feedstocks, will continue to guide the development of new synthetic routes. unibo.it

| Green Synthetic Protocol | Key Advantages | Potential Application for Aziridine-2-carboxamides |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. | Efficient synthesis of the aziridine ring and regioselective ring-opening reactions. chim.itnih.gov |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, reduced waste. | Enantioselective synthesis of chiral aziridine-2-carboxamides. |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification, potential for lower energy consumption. | Solid-state synthesis or reactions under neat conditions. rasayanjournal.co.in |

| Use of Sustainable Solvents | Lower environmental impact, reduced toxicity. | Replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives. |

Exploration of Unconventional Reactivity Modes and Ring Transformations

Future research will delve into the untapped reactivity of the strained aziridine ring in compounds like this compound. While traditional nucleophilic ring-opening is well-studied, emerging methodologies are exploring more unconventional transformations. researchgate.net

One area of focus is the development of novel ring-expansion reactions . These transformations allow for the conversion of the three-membered aziridine ring into larger, more complex heterocyclic structures, which are prevalent in medicinal chemistry. researchgate.net For instance, transition metal-catalyzed reactions can facilitate the expansion of aziridines into pyrrolidines, piperidines, and other valuable N-heterocycles. researchgate.net

Photocatalysis is another emerging field that offers new avenues for aziridine reactivity. Visible light-promoted reactions can enable unique transformations that are not accessible through traditional thermal methods, often under very mild conditions. This could lead to novel C-H functionalization or cycloaddition reactions involving the aziridine ring.